molecular formula C13H8N2O2 B15181013 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-pyridinyl)- CAS No. 148190-30-1

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-pyridinyl)-

Cat. No.: B15181013
CAS No.: 148190-30-1
M. Wt: 224.21 g/mol
InChI Key: RRFXBVIVTWMCCM-UHFFFAOYSA-N
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Description

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-pyridinyl)- is a heterocyclic compound that features a pyrano-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-pyridinyl)- typically involves multi-component reactions. One common method includes the reaction of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one with aromatic aldehydes and malononitrile in the presence of a base such as triethylamine under reflux conditions in ethanol . This method is advantageous due to its high yields, low reaction times, and the use of non-toxic and inexpensive catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as one-pot multi-component reactions, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and solvent conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce dihydropyrano-pyridine derivatives .

Scientific Research Applications

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-pyridinyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Properties

CAS No.

148190-30-1

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

2-pyridin-4-ylpyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C13H8N2O2/c16-10-8-12(9-3-6-14-7-4-9)17-11-2-1-5-15-13(10)11/h1-8H

InChI Key

RRFXBVIVTWMCCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=C(O2)C3=CC=NC=C3)N=C1

Origin of Product

United States

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